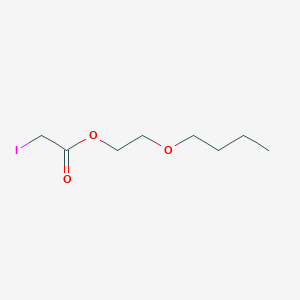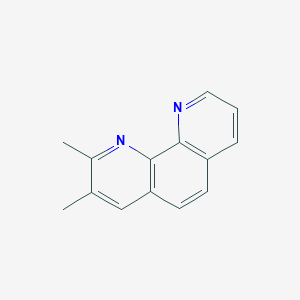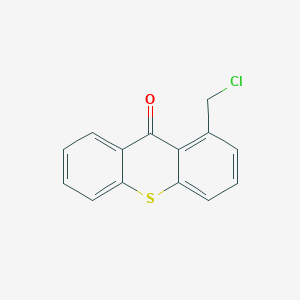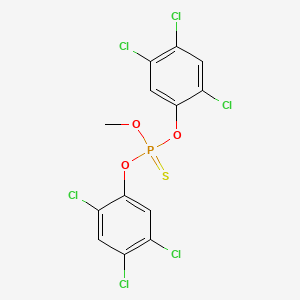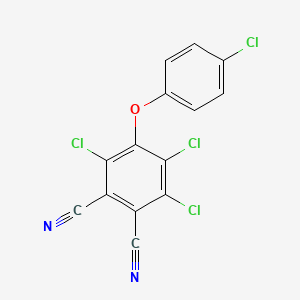
3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the chlorination of benzene derivatives. The process may include:
Chlorination: Benzene is chlorinated to form trichlorobenzene derivatives.
Phenoxy Substitution:
Dicarbonitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize the production process.
化学反応の分析
Types of Reactions
3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or sulfuric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce less chlorinated benzene derivatives.
科学的研究の応用
3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4,6-Trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways
特性
CAS番号 |
56266-80-9 |
|---|---|
分子式 |
C14H4Cl4N2O |
分子量 |
358.0 g/mol |
IUPAC名 |
3,4,6-trichloro-5-(4-chlorophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H4Cl4N2O/c15-7-1-3-8(4-2-7)21-14-12(17)10(6-20)9(5-19)11(16)13(14)18/h1-4H |
InChIキー |
ICAJEQCKRYWUNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
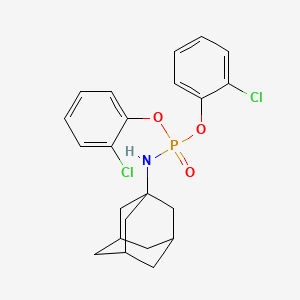
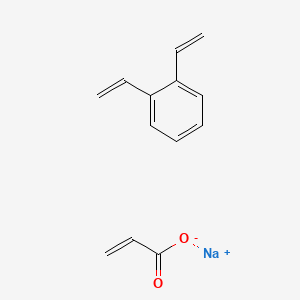
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
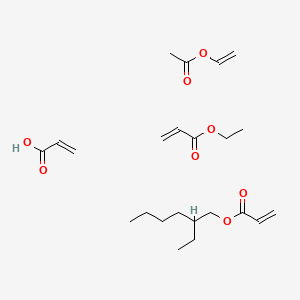
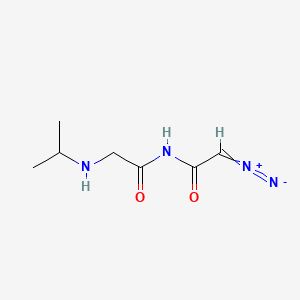
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
